molecular formula C27H21N3O4 B8458259 N-[2-(3-imidazol-1-ylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]acetamide

N-[2-(3-imidazol-1-ylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]acetamide

Cat. No. B8458259
M. Wt: 451.5 g/mol
InChI Key: ITKTYXCSOBZOTQ-UHFFFAOYSA-N
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Patent
US08372866B2

Procedure details

Prepared analogously to Example 5.d, starting from 2-[(3-(imidazol-1-yl)-phenyl]-3-hydroxy-6-acetamido-4H-1-benzopyran-4-one. Yield: 55%; TLC (85/15 Chloroform/Methanol) Rf: 0.64; 1H-NMR (d6-DMSO): 10.28 (s broad, 1H), 8.44 (d, 1H), 8.23-8.16 (m, 2H), 8.04-7.9 (m, 2H), 7.85-7.65 (m, 4H), 7.27 (m, 4H), 7.14 (m, 1H), 5.17 (s, 2H), 2.12 (s, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1([C:6]2[CH:7]=[C:8]([C:12]3[O:13][C:14]4[CH:23]=[CH:22][C:21]([NH:24][C:25](=[O:27])[CH3:26])=[CH:20][C:15]=4[C:16](=[O:19])[C:17]=3[OH:18])[CH:9]=[CH:10][CH:11]=2)[CH:5]=[CH:4][N:3]=[CH:2]1>C(Cl)(Cl)Cl.CO>[N:1]1([C:6]2[CH:7]=[C:8]([C:12]3[O:13][C:14]4[CH:23]=[CH:22][C:21]([NH:24][C:25](=[O:27])[CH3:26])=[CH:20][C:15]=4[C:16](=[O:19])[C:17]=3[O:18][CH2:12][C:8]3[CH:9]=[CH:10][CH:11]=[CH:6][CH:7]=3)[CH:9]=[CH:10][CH:11]=2)[CH:5]=[CH:4][N:3]=[CH:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(C=NC=C1)C=1C=C(C=CC1)C=1OC2=C(C(C1O)=O)C=C(C=C2)NC(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl.CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared analogously to Example 5.d

Outcomes

Product
Name
Type
Smiles
N1(C=NC=C1)C=1C=C(C=CC1)C=1OC2=C(C(C1OCC1=CC=CC=C1)=O)C=C(C=C2)NC(C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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